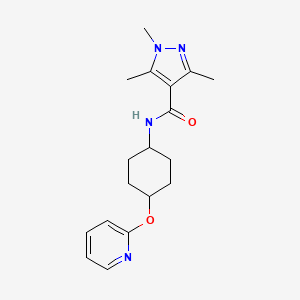
1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide is a complex organic compound notable for its unique structural attributes
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of 1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. Common starting materials might include cyclohexyl derivatives and pyrazole precursors. One possible route involves the coupling of pyridin-2-yloxycyclohexane with trimethylpyrazole under specific catalytic conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial production methods: For industrial production, large-scale synthetic strategies would require optimization for yield and purity. This may involve the use of batch or continuous flow reactors, precise control of reaction temperatures, and the use of high-efficiency catalysts to reduce by-products and ensure consistency in production.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: 1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Common reagents and conditions:
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Typically involves nucleophilic reagents in the presence of base catalysts such as sodium hydroxide or potassium tert-butoxide.
Major products formed: Depending on the reaction conditions and reagents used, the compound can form various derivatives including hydroxylated or halogenated products, which can further be functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry:
As a precursor in the synthesis of more complex molecules.
As a ligand in coordination chemistry.
Biology and Medicine:
Potential bioactivity as a pharmaceutical compound or biological probe.
Used in the study of protein-ligand interactions.
Industry:
Application in the development of novel materials or as an intermediate in the synthesis of polymers.
Mécanisme D'action
The compound exerts its effects through specific molecular interactions. The pyridin-2-yloxy group is known for its ability to engage in hydrogen bonding and pi-stacking interactions, which can affect the binding affinity and specificity towards biological targets. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
When compared to other compounds with similar pyrazole or cyclohexyl frameworks, 1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide stands out due to the presence of multiple methyl groups and the pyridin-2-yloxy moiety, which collectively enhance its chemical reactivity and potential bioactivity. Similar compounds include:
1,3,5-trimethylpyrazole
Cyclohexylpyridine derivatives
Its uniqueness lies in the combination of these features, making it a versatile compound for various scientific investigations and applications.
Endlessly fascinating stuff, right? What else would you like to dig into?
Propriétés
IUPAC Name |
1,3,5-trimethyl-N-(4-pyridin-2-yloxycyclohexyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-17(13(2)22(3)21-12)18(23)20-14-7-9-15(10-8-14)24-16-6-4-5-11-19-16/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQSAFXYKYQUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[(2,2-Dimethyl-1-phenylpropyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2470998.png)
![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2470999.png)



![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2471006.png)

![4-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2471008.png)
![3-(benzenesulfonyl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2471010.png)
![2-Amino-2-[2-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B2471011.png)
![methyl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2471012.png)
![3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2471014.png)


